(tert-Butyl)methylnaphthalene
Description
(tert-Butyl)methylnaphthalene refers to a naphthalene derivative substituted with both a methyl group and a tert-butyl group. A specific example is 1-methyl-7-tert-butylnaphthalene, synthesized via sulfuric acid-mediated reactions followed by dehydrogenation, yielding a compound with a boiling point of 151–152°C at 14 mmHg . Its derivatives, such as the picrate (m.p. 95°C) and styphnate (m.p. 129°C), highlight its chemical versatility . The tert-butyl group introduces steric bulk, influencing physical properties and reactivity compared to simpler methyl-substituted naphthalenes.
Properties
CAS No. |
38641-17-7 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)naphthalene |
InChI |
InChI=1S/C15H18/c1-15(2,3)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
InChI Key |
KUQOKOVUZSOFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butyl)methylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and yields higher purity products. The use of solid acid catalysts in place of traditional Lewis acids can also enhance the efficiency and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: (tert-Butyl)methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Hydrogen gas, palladium catalyst; room temperature to elevated temperatures.
Substitution: Nitric acid, sulfuric acid; temperatures ranging from 0°C to 100°C.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
(tert-Butyl)methylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals, dyes, and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of (tert-Butyl)methylnaphthalene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activities. The presence of the tert-butyl and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The tert-butyl group significantly alters the compound’s physical behavior. For example:
The lower boiling point of the tert-butyl derivative under reduced pressure reflects its volatility, while its increased hydrophobicity may enhance environmental persistence.
Toxicological Profiles
While direct toxicity data for (tert-butyl)methylnaphthalene is absent in the evidence, insights can be inferred from methylnaphthalenes:
- 1- and 2-Methylnaphthalene :
- Acute Exposure : Respiratory irritation, hemolytic anemia in animal models .
- Metabolism : Hepatic cytochrome P450 enzymes oxidize methylnaphthalenes to reactive epoxides, contributing to toxicity .
- Environmental Impact : Detected in air, water, and soil; classified as persistent organic pollutants .
Environmental Fate
- Methylnaphthalenes : High mobility in water, moderate volatility, and susceptibility to microbial degradation .
- This compound : Increased hydrophobicity likely enhances adsorption to soils and sediments, reducing biodegradation rates .
Analytical Methods
- Methylnaphthalenes : Quantified via gas chromatography-mass spectrometry (GC-MS) in biological and environmental samples .
Biological Activity
(tert-Butyl)methylnaphthalene, specifically 2-(tert-Butyl)-3-methylnaphthalene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound is characterized by the presence of both tert-butyl and methyl groups, which influence its chemical properties and biological interactions. Research on its biological activity has primarily focused on its antimicrobial and anticancer properties, as well as its toxicity profile.
Chemical Structure and Properties
The molecular structure of 2-(tert-Butyl)-3-methylnaphthalene can be represented as follows:
This structure features a naphthalene core with a tert-butyl group at the second position and a methyl group at the third position. The unique steric and electronic properties conferred by these substituents play a crucial role in the compound's biological interactions.
Antimicrobial Properties
Recent studies have indicated that 2-(tert-Butyl)-3-methylnaphthalene exhibits significant antimicrobial activity. The compound has been investigated for its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of 2-(tert-Butyl)-3-methylnaphthalene
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Table 2: Anticancer Effects of 2-(tert-Butyl)-3-methylnaphthalene
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Toxicity Profile
Despite its potential therapeutic benefits, the toxicity of this compound must be carefully considered. Studies have demonstrated that methylnaphthalenes can cause necrosis in bronchiolar epithelial cells in animal models. Chronic exposure has been linked to respiratory issues and potential oncogenic effects.
Table 3: Toxicity Observations in Animal Studies
| Study Type | Observations |
|---|---|
| Acute Toxicity | Necrosis in bronchiolar epithelial cells observed at doses >400 mg/kg |
| Chronic Exposure | Increased incidence of respiratory epithelial adenomas in rats |
The biological activity of this compound is influenced by its interaction with cellular targets such as enzymes and receptors. The presence of the tert-butyl and methyl groups enhances the compound's binding affinity, impacting its efficacy as an antimicrobial and anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that formulations containing this compound showed a significant reduction in bacterial load in infected wounds compared to controls.
- Cancer Cell Proliferation : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
